![molecular formula C9H12N2O4 B2526711 3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid CAS No. 1856071-08-3](/img/structure/B2526711.png)
3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid is an organic compound characterized by its complex structure, making it intriguing in various scientific fields. It contains both carboxylic acid and pyrazole functional groups, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid, a common approach involves the formation of the pyrazole ring followed by the introduction of the carboxylic acid group. Typically, the synthesis may start with the reaction of appropriate hydrazine derivatives with ethyl acetoacetate, forming the pyrazole core. Subsequent esterification introduces the methoxycarbonyl group, and further alkylation introduces the 2-methylpropanoic acid moiety under specific reaction conditions, such as heating or using catalysts.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Optimizing reaction parameters, such as temperature, pressure, and solvent choice, is critical for large-scale production. Companies may also employ automated processes to ensure consistency and quality control.
Chemical Reactions Analysis
Types of Reactions It Undergoes
3-[4-(Methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid can undergo various reactions, including:
Oxidation: It can be oxidized to form different derivatives, which may possess altered chemical properties.
Reduction: Reduction reactions can modify its functional groups, altering its reactivity.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur at different sites on the molecule.
Common Reagents and Conditions
The compound reacts with a variety of reagents, such as:
Oxidizing agents: Like potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Such as halogens or organometallic compounds for substitution reactions.
Major Products Formed from These Reactions
Products depend on the specific reaction conditions and reagents used. Oxidation typically results in the formation of carboxylic acid derivatives. Reduction might yield alcohols or hydrocarbons, while substitution reactions can produce various functionalized derivatives with modified properties.
Scientific Research Applications
3-[4-(Methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid is valuable in numerous scientific fields:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound's derivatives may exhibit biological activity, making it useful for studying biochemical pathways.
Medicine: Its structure provides insights for designing pharmaceuticals, particularly in drug development for targeted therapies.
Industry: It can be used in the production of materials with specific chemical properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which 3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid exerts its effects involves interactions with molecular targets in biological systems. Its functional groups allow it to bind to enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies on its binding affinity and specific interactions are crucial for understanding its action at the molecular level.
Comparison with Similar Compounds
Compared to other pyrazole-containing compounds, 3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid stands out due to its unique combination of a pyrazole ring and carboxylic acid group. This combination enhances its chemical versatility and biological activity.
List of Similar Compounds
3-(1H-pyrazol-1-yl)propanoic acid: Similar structure without the methoxycarbonyl group.
4-(Methoxycarbonyl)-1H-pyrazole: Shares the pyrazole ring and methoxycarbonyl group but lacks the propanoic acid moiety.
2-Methylpropanoic acid derivatives: Other compounds with the 2-methylpropanoic acid moiety but different functional groups.
Properties
IUPAC Name |
3-(4-methoxycarbonylpyrazol-1-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-6(8(12)13)4-11-5-7(3-10-11)9(14)15-2/h3,5-6H,4H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWTZSXTXXTCNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C=N1)C(=O)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Chloro-N-[(4-methoxyphenyl)methoxy]propanamide](/img/structure/B2526628.png)
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2526629.png)
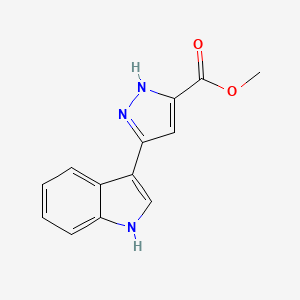
![5-Chloro-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid](/img/structure/B2526634.png)
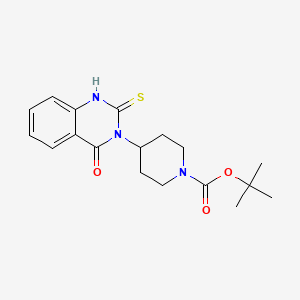
![2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}-N-[1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropyl]prop-2-enamide](/img/structure/B2526637.png)
![5-((2-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2526638.png)
![tert-butyl N-[(1r,3r)-3-(hydrazinecarbonyl)cyclobutyl]carbamate](/img/structure/B2526639.png)
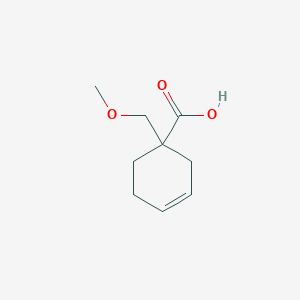
![N'-(3-chloro-2-methylphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide](/img/structure/B2526643.png)
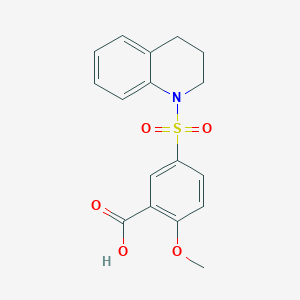
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2526646.png)
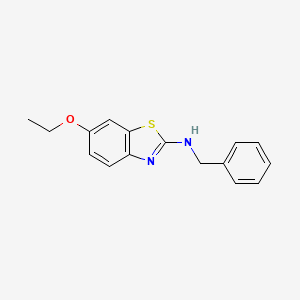
![diethyl 2-({[1-(tert-butyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate](/img/structure/B2526649.png)
